molecular formula C13H22O5 B14864822 1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid

1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid

Cat. No.: B14864822
M. Wt: 258.31 g/mol
InChI Key: CGDLDRXOEPMHHJ-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid is an organic compound with a complex structure that includes both ethoxycarbonyl and tert-butoxy groups attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the functional groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(Ethoxycarbonyl)-3-tert-butoxycyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(Ethoxycarbonyl)-3-tert-butoxycyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

1-(Ethoxycarbonyl)-3-tert-butoxycyclopentanecarboxylic acid is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

1-ethoxycarbonyl-3-[(2-methylpropan-2-yl)oxy]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H22O5/c1-5-17-11(16)13(10(14)15)7-6-9(8-13)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,15)

InChI Key

CGDLDRXOEPMHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1)OC(C)(C)C)C(=O)O

Origin of Product

United States

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